molecular formula C20H17BrN2O5 B15074993 Diethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate CAS No. 853334-13-1

Diethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate

Cat. No.: B15074993
CAS No.: 853334-13-1
M. Wt: 445.3 g/mol
InChI Key: GUOLUYBUIFHZHM-UHFFFAOYSA-N
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Description

Diethyl 7-(4-bromobenzoyl)pyrrolo[1,2-B]pyridazine-5,6-dicarboxylate is a heterocyclic compound featuring a pyrrolo[1,2-B]pyridazine core substituted with a 4-bromobenzoyl group at position 7 and diethyl ester groups at positions 5 and 4. The bromine atom at the para position of the benzoyl group likely enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

CAS No.

853334-13-1

Molecular Formula

C20H17BrN2O5

Molecular Weight

445.3 g/mol

IUPAC Name

diethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

InChI

InChI=1S/C20H17BrN2O5/c1-3-27-19(25)15-14-6-5-11-22-23(14)17(16(15)20(26)28-4-2)18(24)12-7-9-13(21)10-8-12/h5-11H,3-4H2,1-2H3

InChI Key

GUOLUYBUIFHZHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=NN2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate typically involves multi-step organic reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product’s formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The 4-bromobenzoyl moiety is a key reactive site, facilitating aryl halide-based reactions such as:

  • Suzuki-Miyaura Coupling : The bromine atom undergoes palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives.

    • Example reaction:

      Diethyl 7-(4-bromobenzoyl)pyrrolo[...]dicarboxylate+ArB(OH)2Pd(PPh3)4,baseDiethyl 7-(4-arylbenzoyl)pyrrolo[...]dicarboxylate\text{Diethyl 7-(4-bromobenzoyl)pyrrolo[...]dicarboxylate} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{Diethyl 7-(4-arylbenzoyl)pyrrolo[...]dicarboxylate}
    • Typical conditions: Dioxane/water (3:1), 80–100°C, 12–24 hours .

  • Buchwald-Hartwig Amination : Bromine can be replaced by amines under palladium catalysis to form aryl amines.

Reaction Type Conditions Product
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, dioxane/water, 80°C7-(4-Arylbenzoyl)pyrrolo[...]dicarboxylate
Nucleophilic Aromatic SubstitutionK₂CO₃, DMF, 60°C, nucleophile (e.g., NH₃)7-(4-Substituted-benzoyl)pyrrolo[...]dicarboxylate

Ester Hydrolysis

The diethyl ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acids, which can further participate in condensation or amidation reactions:

  • Basic Hydrolysis :

    C2H5OCO-C...-COOC2H5NaOH, H2O/EtOHHOOC-C...-COOH\text{C}_2\text{H}_5\text{OCO-C...-COOC}_2\text{H}_5 \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{HOOC-C...-COOH}
    • Complete hydrolysis requires refluxing in aqueous NaOH/ethanol (1:1) for 6–8 hours .

  • Acidic Hydrolysis : Less common due to potential decomposition of the pyrrolopyridazine core.

Cycloaddition Reactions

The pyrrolo[1,2-b]pyridazine core participates in 1,3-dipolar cycloadditions with acetylenic or olefinic dipolarophiles. For example:

  • Reaction with diethyl acetylenedicarboxylate forms fused heterocyclic systems .

    • Key conditions: Dichloromethane, triethylamine, room temperature.

Dipolarophile Product Yield
Diethyl acetylenedicarboxylateSpiro[furo-pyran-pyrimidine] tetraone analog71–76%
Methyl propiolate5-Carbomethoxy-substituted derivatives50–60%

Reduction and Oxidation

  • Reduction of the Benzoyl Group : Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a methylene group, though this is less explored for this compound.

  • Oxidation of the Pyrrolopyridazine Core : Limited data, but manganese dioxide or DDQ may oxidize the heterocyclic ring.

Functionalization of the Pyrrolopyridazine Core

The core structure can undergo electrophilic aromatic substitution (EAS) at electron-rich positions (e.g., C-3 or C-4), though regioselectivity requires further study .

Key Research Findings

  • Regioselectivity in Cycloadditions : Reactions with non-symmetrical dipolarophiles (e.g., methyl propiolate) favor regioselective adducts due to electronic effects .

  • Stability Under Basic Conditions : The ester groups hydrolyze preferentially over the bromobenzoyl group, enabling selective derivatization.

Mechanism of Action

The mechanism of action of Diethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

(a) Diisopropyl 7-(4-Nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
  • Structure : Shares the pyrrolo[1,2-b]pyridazine core but differs in substituents: a nitro group (electron-withdrawing) replaces bromine, and diisopropyl esters replace diethyl esters.
  • Impact: The nitro group increases polarity and may reduce solubility in non-polar solvents compared to the bromo analog.
(b) Diethyl 7-Methyl-2-(4-Methylphenyl)pyrrolo[1,2-B]pyridazine-5,6-dicarboxylate
  • Structure : Methyl and 4-methylphenyl substituents replace the 4-bromobenzoyl group.
  • Impact :
    • Reduced electron-withdrawing effects compared to bromine, possibly leading to lower thermal stability.
    • Methyl groups enhance lipophilicity, which could improve membrane permeability in biological applications .

Heterocyclic Frameworks Beyond Pyrrolopyridazine

(a) Tetrahydroimidazo[1,2-a]pyridine Derivatives

Examples from –4 include compounds like diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c).

  • Key Differences: The imidazo[1,2-a]pyridine core introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
  • Data :
    • Melting point: 223–225°C (vs. pyrrolopyridazine analogs, which typically melt at 200–250°C).
    • Purity: 61% (lower than some pyrrolopyridazine derivatives, possibly due to synthetic challenges) .
(b) Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
  • Structure: Features a nitrophenyl group (strong electron-withdrawing) and a cyano substituent.
  • Impact: The nitro group enhances acidity of adjacent protons, facilitating deprotonation in basic conditions. Cyano groups may participate in dipole-dipole interactions, affecting crystallinity .

Data Table: Comparative Properties of Selected Analogs

Compound Name Core Structure Substituents Melting Point (°C) Purity (%) Key Functional Groups
Diethyl 7-(4-bromobenzoyl)pyrrolo[1,2-B]pyridazine-5,6-dicarboxylate (Target) Pyrrolo[1,2-B]pyridazine 4-Bromobenzoyl, diethyl esters Data not reported N/A Bromo, ester
Diisopropyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate Pyrrolo[1,2-b]pyridazine 4-Nitrobenzoyl, diisopropyl esters Data not reported 95% Nitro, ester
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 4-Bromophenyl, cyano, benzyl 223–225 61% Bromo, cyano, ester
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, phenethyl 243–245 51% Nitro, cyano, ester

Research Findings and Implications

  • Substituent Effects : Bromine and nitro groups significantly influence electronic properties and solubility. Bromine’s moderate electronegativity balances reactivity and stability, whereas nitro groups may complicate purification due to higher polarity .
  • Ester Group Impact : Diethyl esters generally offer better solubility in organic solvents than bulkier diisopropyl esters, making them preferable for solution-phase reactions .
  • Synthetic Challenges : Tetrahydroimidazo[1,2-a]pyridine derivatives exhibit lower purity (51–61%) compared to pyrrolopyridazine analogs, likely due to steric hindrance during cyclization steps .

Biological Activity

Diethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate is a synthetic organic compound that features a complex pyrrolo[1,2-b]pyridazine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

  • Molecular Formula : C20H17BrN2O5
  • Molecular Weight : 445.3 g/mol
  • SMILES Notation : CCOC(=O)C1=C2C=CC=NN2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)Br

The compound's structure includes diethyl ester groups at the 5 and 6 positions and a bromobenzoyl substituent at the 7 position, which influences its reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds with a similar pyrrolo[1,2-b]pyridazine framework exhibit significant antiproliferative effects against various cancer cell lines. The presence of the bromine substituent may enhance the compound's biological activity by facilitating interactions with specific cellular targets. Preliminary studies suggest that this compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)TBDInduction of Apoptosis
HT-29 (Colon Cancer)TBDCell Cycle Arrest
A549 (Lung Cancer)TBDApoptosis

Antimicrobial Activity

Compounds similar to this compound have also been investigated for their antimicrobial properties. The bromine atom in the structure may contribute to increased activity against bacterial strains by disrupting cell membranes or interfering with metabolic processes.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : Binding to cellular receptors can initiate signaling pathways leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells, promoting cell death.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations.
  • Antimicrobial Testing :
    • In vitro testing against Gram-positive and Gram-negative bacteria showed promising results. The compound demonstrated effective inhibition of bacterial growth with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols and characterization techniques for Diethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate?

  • Synthesis : The compound can be synthesized via one-pot multi-step reactions. For example, pyridazinium N-ylides undergo 1,3-dipolar cycloaddition with non-symmetrical dipolarophiles, yielding derivatives with high regioselectivity and endo-selectivity (e.g., 82% yield for a structurally similar compound) .
  • Characterization :

  • NMR : 1H NMR (DMSO-d6) and 13C NMR (CDCl3/DMSO) provide detailed structural assignments, including aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., observed 550.0816 vs. calculated 550.0978 for analogous compounds) .
  • Melting Point : Typically ranges between 215–225°C for structurally related derivatives .

Q. How can researchers optimize synthetic yields for this compound?

  • Key Variables :

  • Solvent Systems : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction efficiency .
  • Temperature : Reflux conditions (e.g., 80–100°C) improve cycloaddition yields .
  • Purification : Recrystallization from ethanol/acetonitrile mixtures increases purity (e.g., 82% yield for compound 6b) .
    • Example : Lower yields (55–61%) in early steps may arise from competing side reactions; iterative optimization of stoichiometry and solvent polarity is critical .

Advanced Research Questions

Q. How do computational methods elucidate the electronic and optical properties of this compound?

  • Methodology :

  • Quantum Mechanical Models : Continuum solvation models (e.g., PCM) predict solvatochromic shifts and NMR shielding constants (e.g., indirect spin-spin coupling analysis) .
  • ECD/OR Calculations : Time-dependent DFT simulations correlate with experimental circular dichroism (ECD) and optical rotation (OR) for chiral analogs .
    • Application : Computational studies guide the design of derivatives with tailored electronic properties (e.g., bromobenzoyl groups enhance electron-withdrawing effects) .

Q. What insights does X-ray crystallography provide into the structural conformation of this compound?

  • Procedure : Single-crystal X-ray diffraction (e.g., Kappa CCD diffractometer) resolves bond lengths, angles, and stereochemistry. For example, compound 6b exhibits a tetracyclic fused system with a dihedral angle of 12.5° between the pyrrolo and pyridazine rings .
  • Data Interpretation : Anisotropic refinement of non-hydrogen atoms and hydrogen placement via difference Fourier maps confirm spatial arrangement .

Q. How does regioselectivity influence the synthesis of derivatives via 1,3-dipolar cycloaddition?

  • Mechanistic Analysis :

  • Endo Rule : Steric and electronic factors favor endo transition states, as seen in the synthesis of compound 6b (82% yield) .
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-bromobenzoyl) direct cycloaddition to specific positions, validated by NMR and X-ray data .
    • Experimental Validation : Comparative studies using nitrophenyl vs. bromophenyl substituents demonstrate distinct regioselectivity patterns .

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